

Assessing estimated glomerular filtration rate (eGFR) changes with BI 690517

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Application Notes and Protocols: Assessing eGFR Changes with BI 690517

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the effects of BI 690517, a novel aldosterone synthase inhibitor, on the estimated glomerular filtration rate (eGFR). The information is based on publicly available data from the Phase II clinical trial (NCT05182840).

Introduction

BI 690517 is a potent and highly selective inhibitor of aldosterone synthase, the key enzyme responsible for the synthesis of aldosterone.[1][2] Elevated aldosterone levels are implicated in the progression of chronic kidney disease (CKD) through various mechanisms, including inflammation, fibrosis, and podocyte injury. By inhibiting aldosterone production, BI 690517 aims to provide renal protection.[3] This document outlines the observed changes in eGFR during clinical investigation of BI 690517 and provides relevant experimental protocols for researchers.

Data Presentation: eGFR Changes with BI 690517

The following tables summarize the quantitative data on eGFR changes observed in the 14-week Phase II clinical trial of BI 690517. The trial evaluated the effects of BI 690517 as a

monotherapy and in combination with the SGLT2 inhibitor empagliflozin, compared to placebo.

Table 1: Change in eGFR (mL/min/1.73 m²) from Baseline at Week 14 for BI 690517 Monotherapy^[1]

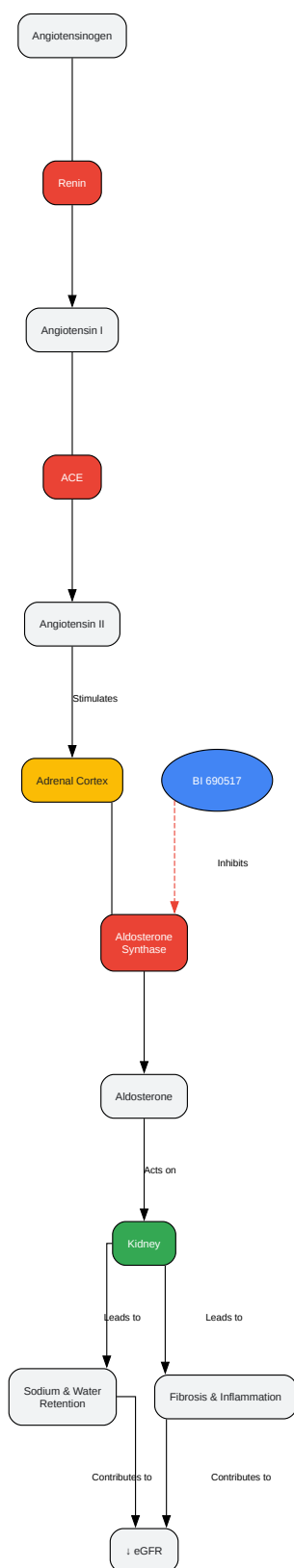
Treatment Group	Mean Change from Baseline (mL/min/1.73 m ²)	95% Confidence Interval
Placebo	-	-
BI 690517 10 mg	-3.59	-6.68 to -0.50
BI 690517 20 mg	-2.96	-5.80 to -0.11

Table 2: Change in eGFR (mL/min/1.73 m²) from Baseline at Week 14 for BI 690517 in Combination with Empagliflozin^[1]

Treatment Group	Mean Change from Baseline (mL/min/1.73 m ²)	95% Confidence Interval
Placebo + Empagliflozin	-	-
BI 690517 20 mg + Empagliflozin	-3.71	-7.21 to -0.21

Signaling Pathway

The following diagram illustrates the mechanism of action of BI 690517 within the Renin-Angiotensin-Aldosterone System (RAAS) and its impact on the kidney.



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Caption: Mechanism of BI 690517 in the RAAS pathway.

Experimental Protocols

The following protocols are based on the design of the Phase II clinical trial (NCT05182840) and general best practices for assessing renal function in clinical trials.

Study Design and Participant Selection

- Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Inclusion Criteria:
 - Adults with chronic kidney disease.
 - eGFR between 30 and less than 90 mL/min/1.73 m².
 - Urine albumin-to-creatinine ratio (UACR) between 200 and less than 5000 mg/g.
 - Stable treatment with an ACE inhibitor or ARB.
- Exclusion Criteria:
 - Treatment with mineralocorticoid receptor antagonists.

Treatment Protocol

- Run-in Period: An 8-week run-in period where participants were randomized to receive either empagliflozin or a placebo.
- Treatment Period: A 14-week treatment period where participants, stratified by their run-in treatment, were further randomized to receive one of three doses of BI 690517 (3 mg, 10 mg, or 20 mg) or a placebo once daily.

eGFR Assessment Protocol

- Sample Collection:
 - Collect blood samples at baseline (pre-dose on Day 1 of the treatment period) and at specified time points throughout the 14-week treatment period, including at the final study visit.

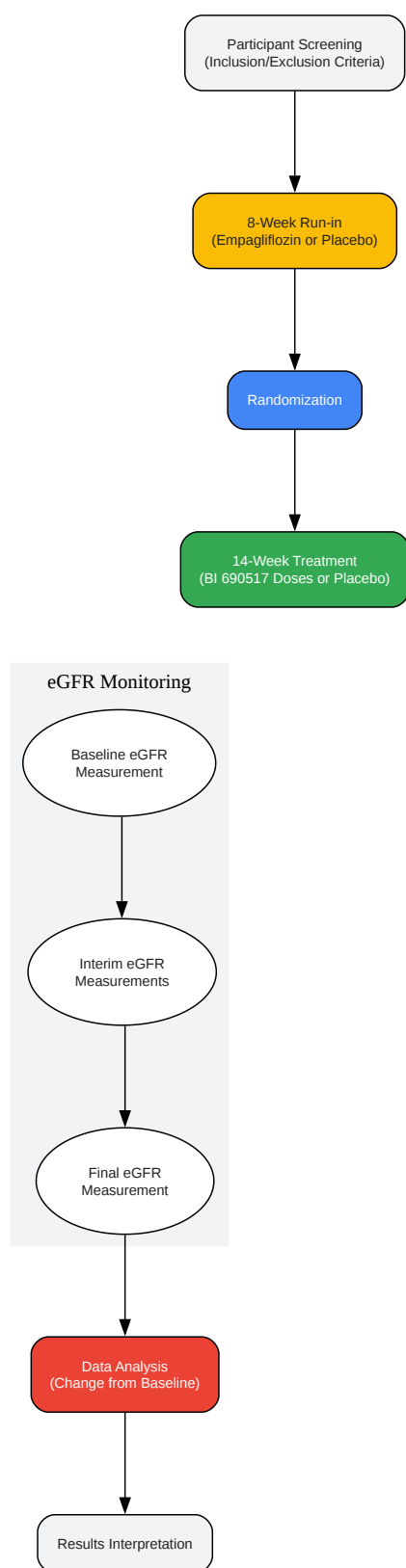
- Ensure consistent timing of blood draws relative to the administration of the study drug.
- Laboratory Analysis:
 - Serum creatinine levels should be measured using a validated and standardized assay traceable to an international standard reference material.
 - eGFR is calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation.
- Data Analysis:
 - The primary endpoint for eGFR assessment is the change from baseline to week 14.
 - Statistical analysis should be performed using appropriate methods, such as a mixed-effects model for repeated measures (MMRM), to compare the change in eGFR between treatment groups and the placebo group.

Safety Monitoring

- In addition to eGFR, monitor serum potassium levels closely due to the mechanism of action of aldosterone synthase inhibitors.
- Record and evaluate all adverse events, with a particular focus on hyperkalemia, hypotension, and acute kidney injury.

Experimental Workflow

The following diagram outlines the workflow for assessing eGFR changes in a clinical trial setting for a drug like BI 690517.



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Caption: Workflow for eGFR assessment in a clinical trial.

Conclusion

The available data from the Phase II trial of BI 690517 indicate a modest, dose-dependent decrease in eGFR over a 14-week period. This initial change in eGFR is a recognized effect of drugs that modulate the renin-angiotensin-aldosterone system and may reflect hemodynamic changes that could be beneficial in the long term. Further investigation in the ongoing Phase III trial (EASi-KIDNEY) will provide a more definitive understanding of the long-term effects of BI 690517 on eGFR and its potential as a therapy for chronic kidney disease. Researchers and drug development professionals should consider these findings and protocols when designing and interpreting studies involving aldosterone synthase inhibitors.

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